molecular formula C5H11ClN2O2 B2787778 (3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride CAS No. 2375249-59-3

(3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride

Cat. No. B2787778
CAS RN: 2375249-59-3
M. Wt: 166.61
InChI Key: STKHHTOWKVRTHJ-RFKZQXLXSA-N
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Description

The compound “(3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride” is a complex organic molecule. The nomenclature suggests it contains an oxolane (a five-membered ring containing an oxygen atom) and a carboxamide group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve complex organic synthesis procedures. For example, the synthesis of 3-fluoro-4-hydroxyprolines involves multiple oxidation reactions . Another example is the synthesis of (3R,4S)-4-Methyl-3-hexanol, which involves compound 2 prepared from D-mannitol as the chiral precursor .

Scientific Research Applications

Diabetes Management:

(3R,4S)-4-Aminooxolane-3-carboxamide: has garnered attention due to its potential role in diabetes management. Specifically, it can stimulate glucose-induced insulin secretion in a glucose-dependent manner. This unique function makes it an interesting candidate for further research and potential therapeutic applications in diabetes treatment .

Cholesterol Regulation:

Research suggests that EN300-7435892 may contribute to reducing total cholesterol levels in humans. As a naturally occurring hydroxy amino acid, it holds promise as a functional food ingredient or drug compound. Further investigations into its cholesterol-lowering mechanisms could lead to novel therapies .

Drug Development:

The compound’s biosynthetic pathway remains elusive, but its potential applications extend beyond diabetes and cholesterol management. Researchers have explored its use as a drug intermediate, particularly in the synthesis of important drugs such as N-methyl-D-aspartate (NMDA) antagonists and HIV protease inhibitors. These compounds exhibit anticancer, antibacterial, and antiviral properties .

Fungicidal Activity:

While less explored, (3R,4S)-4-Aminooxolane-3-carboxamide hydrochloride could play a role in fungicidal applications. Investigating its effects on fungal growth and viability may reveal novel antifungal mechanisms or lead to the development of new fungicides .

Pheromone Research:

Interestingly, (3R,4S)-4-Methyl-3-hexanol , a compound related to EN300-7435892 , serves as the pheromone of the ant Tetramorium impurum. Understanding the absolute configuration of this compound (3R,4S) provides insights into ant communication and behavior. Further studies could explore its ecological significance and potential applications in pest control .

Nitrogen Atom Deletion Reagents:

Although not directly related to EN300-7435892 , recent research has introduced nitrogen atom deletion reagents for “skeletal editing” of organic molecules. These reagents, including anomeric N-pivaloyloxy-N-alkoxyamide amides, offer a powerful tool for modifying molecular structures. While not specific to our compound, this broader context highlights the versatility of nitrogen-based transformations in synthetic chemistry .

Future Directions

While specific future directions for this compound are not available, research in the field of redox-responsive nanoparticles for combined cancer therapy suggests potential future directions for similar compounds .

properties

IUPAC Name

(3R,4S)-4-aminooxolane-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c6-4-2-9-1-3(4)5(7)8;/h3-4H,1-2,6H2,(H2,7,8);1H/t3-,4+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKHHTOWKVRTHJ-RFKZQXLXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)N)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CO1)N)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride

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